molecular formula C16H16ClNO2S B5568315 2-[(4-氯苄基)磺酰基]-1,2,3,4-四氢异喹啉

2-[(4-氯苄基)磺酰基]-1,2,3,4-四氢异喹啉

货号 B5568315
分子量: 321.8 g/mol
InChI 键: QBNGXPVQBUBVMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves complex organic reactions that enable the introduction of various functional groups into the isoquinoline framework. For instance, Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, which could potentially be applied to synthesize the given compound by modifying the substrates and reaction conditions (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a bicyclic ring system that includes a six-membered benzene ring fused to a five-membered ring containing a nitrogen atom. The presence of the sulfonyl group and a chlorobenzyl moiety in the given compound would influence its electronic properties and molecular conformation. Studies on similar compounds, such as those by Ohba et al. (2012), provide insights into how substituents affect the molecular structure and intramolecular interactions (Ohba et al., 2012).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives participate in various chemical reactions, reflecting their chemical reactivity and functional group compatibility. The sulfonyl moiety can undergo reactions typical for sulfones, such as sulfonylation and nucleophilic substitution, while the chlorobenzyl part might participate in electrophilic aromatic substitution. Research by Kim et al. (2018) on oxidative α-cyanation of tetrahydroisoquinolines demonstrates the type of chemical transformations these compounds can undergo (Kim et al., 2018).

科学研究应用

  1. 纳米级 N-磺化布朗斯台德酸性催化剂:Goli-Jolodar、Shirini 和 Seddighi(2016 年)的一项研究引入了一种新型纳米级 N-磺酸,用于通过一锅缩合工艺有效合成六氢喹啉。这证明了该化合物在无溶剂条件下促进有机反应的效用,产率极高,反应时间短 (Goli-Jolodar, Shirini, & Seddighi, 2016).

  2. 异喹啉化合物中的立体化学:Sugiura 等人(1997 年)的研究重点是某些四氢异喹啉衍生物的立体化学,这些衍生物是通过溴和甲醇处理获得的。这项研究强调了该化合物在理解和控制有机合成中的立体化学结果方面的重要性 (Sugiura et al., 1997).

  3. 衍生物和结构分析:Ohba 等人(2012 年)的一项研究分析了 4-氟异喹啉-5-磺酰氯的各种衍生物,揭示了取代基诱导的分子结构和空间效应。这项研究有助于更广泛地了解类似化合物中的分子相互作用和结构动力学 (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

  4. 可见光促进的合成:Liu 等人(2016 年)描述了一种使用可见光促进反应合成杂环衍生物的方法。这种方法强调了 2-[(4-氯苄基)磺酰基]-1,2,3,4-四氢异喹啉在光氧化还原催化和有机合成中的潜力 (Liu, Cong, Liu, & Sun, 2016).

  5. 抗癌剂合成:Redda、Gangapuram 和 Ardley 在 2010 年 AACR 年会上展示的一项研究探讨了合成取代的四氢异喹啉作为潜在的抗癌剂。这突出了该化合物的药物化学应用,特别是在开发新型药物方面 (Redda, Gangapuram, & Ardley, 2010).

属性

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-16-7-5-13(6-8-16)12-21(19,20)18-10-9-14-3-1-2-4-15(14)11-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNGXPVQBUBVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。